molecular formula C11H14N2O B1278376 1-Benzylazetidine-2-carboxamide CAS No. 40432-40-4

1-Benzylazetidine-2-carboxamide

Cat. No. B1278376
CAS RN: 40432-40-4
M. Wt: 190.24 g/mol
InChI Key: NYSSYUHBYRIDQA-UHFFFAOYSA-N
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Description

1-Benzylazetidine-2-carboxamide is a compound that falls within the broader category of carboxamides, which are amides derived from carboxylic acids where the nitrogen atom is bonded to a carbonyl group. Carboxamides like 1-Benzylazetidine-2-carboxamide are significant in medicinal chemistry due to their presence in various bioactive molecules and potential use in drug development.

Synthesis Analysis

The synthesis of carboxamide derivatives can be complex, involving multiple steps and various methodologies. For instance, the Ugi reaction followed by Staudinger/aza-Wittig or reduction reactions has been employed to synthesize enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones, demonstrating the versatility of synthetic approaches in creating carboxamide frameworks with high diastereoselectivity . Additionally, a novel one-pot synthesis method has been developed for tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives, utilizing aromatic diamines, ketones, isocyanides, and water in the presence of a catalytic amount of p-toluenesulfonic acid at ambient temperature, yielding high product yields . These methods highlight the innovative strategies in the synthesis of carboxamide derivatives that could potentially be applied to the synthesis of 1-Benzylazetidine-2-carboxamide.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. X-ray crystallography has been used to ascertain the regio- and stereochemistry of various carboxamide derivatives, such as the bis-β-C(sp3)-H arylated cyclobutanecarboxamides and ortho C(sp2)-H arylated benzamides . These structural analyses are essential for understanding the three-dimensional conformation of carboxamides, which is a key factor in their interaction with biological targets.

Chemical Reactions Analysis

Carboxamides can undergo a variety of chemical reactions, including C-H activation/functionalization. For example, 4-amino-2,1,3-benzothiadiazole (ABTD) has been used as a bidentate directing group for the Pd(II)-catalyzed sp2/sp3 C-H activation/functionalization of carboxamides, leading to arylation and oxygenation of these compounds . Such reactions are important for the modification of carboxamide derivatives to enhance their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamides like 1-Benzylazetidine-2-carboxamide are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application in drug formulation. The presence of different substituents and functional groups can significantly alter these properties, affecting the compound's behavior in biological systems and its suitability for drug development.

Scientific Research Applications

Summary of the Application

“1-Benzylazetidine-2-carboxamide” may be used in the synthesis of novel carboxamide-benzimidazoles, which have been studied as potential inhibitors of butyrylcholinesterase (BChE). BChE activity has been correlated with the onset of Alzheimer’s disease (AD), and inhibiting this enzyme is hypothesized to help manage AD .

Methods of Application

In the study, a total of 22 novel benzimidazoles with diversified substitutions were synthesized and evaluated for their anticholinesterase activities . The compounds were predicted to have high penetration across the blood–brain barrier .

Results or Outcomes

Among the synthesized compounds, two were found to exhibit potent and selective BChE inhibition with IC 50 values of 1.13 and 1.46 μM, respectively . Cell proliferative studies were also performed to evaluate the toxicity profile of the interested compounds .

2. Polymer Chemistry

Summary of the Application

“1-Benzylazetidine-2-carboxamide” can be used as a building block for polyamines through anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications .

Methods of Application

The study provides an overview of the different routes to produce polyamines, from aziridine and azetidine, with various structures (i.e., branched vs. linear) and degrees of control . The polymerization of aziridine and azetidine monomers can provide a basis for the development of future macromolecular architectures .

Results or Outcomes

The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

3. Proteomics Research

Summary of the Application

“1-Benzylazetidine-2-carboxamide” can be used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .

Results or Outcomes

The outcomes of proteomics research can also vary widely, but they often contribute to our understanding of how proteins function in biological systems . This can have applications in many areas, including drug discovery and disease diagnosis .

properties

IUPAC Name

1-benzylazetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSSYUHBYRIDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448772
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazetidine-2-carboxamide

CAS RN

40432-40-4
Record name 1-benzylazetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
DH Leng, DX Wang, J Pan, ZT Huang… - The Journal of Organic …, 2009 - ACS Publications
… To explore their synthetic applications, we studied the ring-opening reaction of 1-benzylazetidine-2-carboxamide S-2a and 1-benzyl-2-methylazetidine-2-carboxamide (−)-9. Being …
Number of citations: 47 pubs.acs.org
M Fujita, K Chiba, Y Tominaga, K HiNo - … and pharmaceutical bulletin, 1998 - jstage.jst.go.jp
… Through optical resolution of 1-benzylazetidine-2-carboxamide (19) and chiral synthesis of its R-isomer, both enantiomers of 2-aminomethyl—l-azetidinyl quinolines 12a and 24—26a …
Number of citations: 40 www.jstage.jst.go.jp
M FUJITA, K CHIBA, Y TOMINAGA, K HiNo - Chemical and …, 1998 - jlc.jst.go.jp
… Through optical resolution of 1-benzylazetidine-2-carboxamide (19) and chiral synthesis of its R-isomer, both enantiomers of 2-aminomethyl—l-azetidinyl quinolines 12a and 24—26a …
Number of citations: 3 jlc.jst.go.jp
E Tayama, Y Kurosaki, M Iida, T Aida, N Nakanome - Tetrahedron, 2023 - Elsevier
… 1 to 10/1 as the eluent) to yield 1-benzylazetidine-2-carboxamide (478 mg, 63% yield) as a white solid. (Step 2) A solution of 1-benzylazetidine-2-carboxamide (478 mg, 2.51 mmol) and …
Number of citations: 2 www.sciencedirect.com
WAJ Starmans, RG Doppen, L Thijs… - Tetrahedron …, 1998 - Elsevier
A facile method for the synthesis of optically active azetidine-2-carboxylic acid derivatives is presented. Racemic N-alkylated azetidine esters are resolved by lipase from Candida …
Number of citations: 51 www.sciencedirect.com
藤田昌宏 - 1998 - ci.nii.ac.jp
… 第一節 1-Benzylazetidine-2-carboxamideの光学分割 / p33 (0020.jp2) … 第二節 不斉補助基を利用する1-benzylazetidine-2-carboxamideの不斉合成 / p34 (0021.jp2) …
Number of citations: 2 ci.nii.ac.jp

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